Thiothixene

Beschreibung

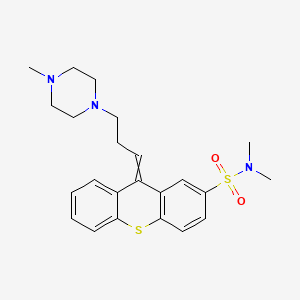

Structure

3D Structure

Eigenschaften

IUPAC Name |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UWVJOHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2091542 | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |

| Record name | SID11532885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS No. |

3313-26-6, 49746-04-5, 5591-45-7 | |

| Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothixene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Thiothixene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context and Pharmaceutical Development of Thiothixene

Early Synthesis and Classification as a Thioxanthene (B1196266) Derivative

Thiothixene (B151736) was first synthesized in the 1960s. patsnap.com It is chemically classified as a thioxanthene derivative. drugbank.comdrugs.comwikipedia.org The thioxanthene class of compounds is structurally related to the phenothiazines, a cornerstone of early antipsychotic therapy. wikipedia.orgnih.gov The key structural difference lies in the central ring of the molecule, where the nitrogen atom found in phenothiazines is replaced by a carbon atom with a double bond to the side chain. wikipedia.orgfda.gov This modification was part of a broader effort by medicinal chemists to create analogues of phenothiazines with the hope of discovering compounds with improved therapeutic profiles. pharmaguideline.com Several methods for the synthesis of this compound have been described, often starting from various thioxanthone derivatives upon which the critical (4-methylpiperazin-1-yl)propylidene side chain is constructed. wikipedia.org

Developmental Drivers and Initial Clinical Investigations

The development of thioxanthenes like this compound was driven by the search for antipsychotic agents with potentially fewer toxic effects than the early phenothiazines, such as chlorpromazine (B137089). nih.gov Following its synthesis, this compound underwent initial clinical investigations to evaluate its therapeutic efficacy and safety. Early pilot studies in the 1960s reported that the drug possessed potent antipsychotic activity. karger.com These preliminary studies, often conducted in small groups of patients with chronic schizophrenia, provided the initial evidence for its effectiveness in managing psychotic symptoms. karger.comnih.gov The findings from these early trials were crucial in establishing the foundation for its later, more widespread clinical use.

Position within First-Generation Antipsychotics and Comparison to Phenothiazines

This compound is categorized as a first-generation, or "typical," antipsychotic agent. drugs.comwebmd.compatsnap.com This classification places it among the earlier wave of drugs developed for psychosis, which primarily act by blocking dopamine (B1211576) D2 receptors in the brain. patsnap.compatsnap.com

Pharmacologically and chemically, this compound shares similarities with the piperazine (B1678402) class of phenothiazines. drugbank.com However, it also exhibits differences from the aliphatic group of phenothiazines. drugbank.com The thioxanthenes, including this compound, are considered to be more potent than phenothiazines like chlorpromazine. nih.gov This difference in potency is a key distinguishing feature. While both classes of drugs share the risk of causing extrapyramidal symptoms (movement-related side effects), the specific side-effect profiles can differ. nih.govgoodrx.com For instance, this compound is considered less likely to cause certain anticholinergic side effects like dry mouth and constipation compared to some phenothiazines. goodrx.com

Table 1: Comparison of this compound and Phenothiazines

| Feature | This compound (a Thioxanthene) | Phenothiazines |

|---|---|---|

| Drug Class | First-Generation (Typical) Antipsychotic | First-Generation (Typical) Antipsychotic |

| Core Structure | Thioxanthene | Phenothiazine (B1677639) |

| Primary Mechanism | Dopamine D2 receptor antagonism | Dopamine D2 receptor antagonism |

| Potency | Generally considered more potent than low-potency phenothiazines like chlorpromazine. nih.gov | Varies by specific agent (e.g., chlorpromazine is low-potency, fluphenazine (B1673473) is high-potency). |

| Structural Difference | Central ring contains a carbon atom with a double bond to the side chain. wikipedia.orgfda.gov | Central ring contains a nitrogen atom. wikipedia.org |

Historical Efficacy Documentation in Clinical Trials

The efficacy of this compound for the management of schizophrenia has been documented in various clinical trials since its introduction. drugbank.comfda.gov Early clinical evaluations suggested that the drug had a favorable influence on symptoms such as poor personal hygiene, social withdrawal, tension, and lack of appetite, a response profile similar to that of phenothiazines. karger.com Studies indicated that this compound was an effective antipsychotic, with some research suggesting its efficacy was at least comparable to other antipsychotic drugs of its time. wikipedia.org These trials were instrumental in establishing this compound's role as a viable treatment option for schizophrenia. patsnap.com One early study noted that in a small group of 36 psychotic individuals, this compound demonstrated moderately effective antipsychotic action with a limited number of side effects. karger.com

Pharmacological Profile and Molecular Mechanisms of Action of Thiothixene

Receptor Antagonism: Primary and Secondary Targets

Thiothixene (B151736) exerts its pharmacological effects predominantly through antagonism of several key receptors, influencing dopaminergic, serotonergic, and histaminergic pathways. wikipedia.orgfishersci.caciteab.com

Dopamine (B1211576) Receptor Antagonism (D1, D2, D3, D4)

This compound acts as an antagonist at postsynaptic dopamine receptors, including subtypes D1, D2, D3, and D4. fishersci.caciteab.comfishersci.at The primary mechanism underlying its antipsychotic effects is the blockade of dopamine D2 receptors. wikipedia.orgfishersci.ieciteab.com

This compound is characterized as a highly potent antagonist of both dopamine D2 and D3 receptors, exhibiting subnanomolar affinity for these targets. wikipedia.org This high potency contributes to its classification as a high-potency antipsychotic. nih.govciteab.com

The therapeutic action of this compound is significantly linked to its blockade of postsynaptic dopamine receptors within the mesolimbic system. nih.govguidetopharmacology.orgfishersci.ca Overactivity of dopaminergic neurons in the mesolimbic pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. wikipedia.orgnih.gov By antagonizing D2 receptors in this pathway, this compound effectively reduces excessive dopaminergic activity, thereby alleviating these psychotic symptoms and helping to restore a more balanced neurotransmitter environment. wikipedia.orgfishersci.canih.gov

This compound's mechanism of action also involves increasing dopamine turnover. fishersci.ca This effect is mediated by its action as an antagonist at the D2 somatodendritic autoreceptor. nih.govfishersci.caguidetopharmacology.orgfishersci.ca

Serotonin (B10506) Receptor Affinity (5-HT1, 5-HT2, 5-HT7)

Beyond its dopaminergic actions, this compound demonstrates affinity for various serotonin (5-HT) receptor subtypes. It acts as an antagonist at 5-HT1 and 5-HT2 serotonin receptors. fishersci.caciteab.comfishersci.at Additionally, this compound is identified as an antagonist of the serotonin 5-HT7 receptor, exhibiting low nanomolar affinity. wikipedia.org Its activity at 5-HT2 receptors, particularly 5-HT2A, is also noted.

Histamine (B1213489) H1 Receptor Antagonism

This compound also acts as an antagonist at histamine H1 receptors. fishersci.caciteab.comfishersci.at It possesses a weak affinity for these receptors, characterized by low nanomolar affinity. wikipedia.orgnih.govguidetopharmacology.orgfishersci.ca

Table 1: this compound Receptor Antagonism Profile

| Receptor Subtype | Primary Action | Affinity/Potency |

| Dopamine D1 | Antagonist | |

| Dopamine D2 | Antagonist | High (subnanomolar) wikipedia.org |

| Dopamine D3 | Antagonist | High (subnanomolar) wikipedia.org |

| Dopamine D4 | Antagonist | |

| Serotonin 5-HT1 | Antagonist | |

| Serotonin 5-HT2 | Antagonist | |

| Serotonin 5-HT7 | Antagonist | Low nanomolar wikipedia.org |

| Histamine H1 | Antagonist | Weak (low nanomolar) wikipedia.orgnih.govguidetopharmacology.orgfishersci.ca |

Alpha-Adrenergic Receptor Blockade (α1, α2)

This compound exhibits affinity for alpha-adrenergic receptors, specifically α1 and α2 subtypes. drugbank.comcaymanchem.com This alpha-blocking activity contributes to some of its central and peripheral effects. glowm.com While the alpha-blocking effect of this compound is generally considered weak, it can still lead to certain physiological responses. pdr.net For instance, antagonism of alpha-adrenergic receptors can result in orthostatic hypotension, a sudden drop in blood pressure upon standing. patsnap.com

Table 1: this compound Binding Affinity for Alpha-Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Source |

| α1-adrenergic | 15 - 5,754 (range) | caymanchem.comcaymanchem.commedchemexpress.com |

| α2-adrenergic | 15 - 5,754 (range) | caymanchem.comcaymanchem.commedchemexpress.com |

| (Note: The provided sources indicate a range for alpha-adrenergic receptors generally, without specific Ki values for α1 and α2 individually within that range.) |

Muscarinic Acetylcholine (B1216132) Receptor Binding (M1, M2, M3, M4, M5)

This compound demonstrates binding to muscarinic acetylcholine receptors. caymanchem.comcaymanchem.commedchemexpress.com While some sources indicate that this compound does not possess anticholinergic activity wikipedia.org, others suggest it has weak anticholinergic effects drugs.com or can cause anticholinergic symptoms like dry mouth and blurred vision due to M1/M2 receptor antagonism drugbank.com. The affinity for these receptors can vary. caymanchem.comcaymanchem.commedchemexpress.com

Table 2: this compound Binding Affinity for Muscarinic Acetylcholine Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Source |

| Muscarinic Acetylcholine (general) | 3,310 | wikipedia.org |

| M1 | ≥2,820 | wikipedia.org |

| M2 | ≥2,450 | wikipedia.org |

| M3 | ≥5,750 | wikipedia.org |

| M4 | >10,000 | wikipedia.org |

| M5 | 5,376 | wikipedia.org |

| (Note: Ki values are approximate and may vary depending on the specific assay conditions.) |

Sigma Receptor Binding

This compound also binds to sigma receptors. caymanchem.comcaymanchem.commedchemexpress.com Sigma receptors are distinct binding sites in the mammalian brain and peripheral organs, with two primary subtypes: sigma 1 (σ1) and sigma 2 (σ2). nih.govsigmaaldrich.com The exact physiological functions of sigma receptors are still being elucidated, but they have been implicated in various neurological and psychiatric conditions. sigmaaldrich.com

Table 3: this compound Binding Affinity for Sigma Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Source |

| Sigma (general) | 1,780 | wikipedia.org |

| Sigma (general) | 15 - 5,754 (range) | caymanchem.comcaymanchem.commedchemexpress.com |

Neurochemical Modulation Beyond Receptor Blockade

Beyond direct receptor blockade, this compound influences neurochemical modulation. As a thioxanthene (B1196266) derivative, its mechanism of action involves the inhibition of various receptors, including serotonin, dopaminergic, histaminergic, and adrenergic receptors. wikipedia.org This broad inhibition leads to a reduction in synaptic levels of dopamine, serotonin, and other neurotransmitters, which are associated with abnormal excitement in the brain during psychoses. wikipedia.org This reduction in neurotransmission activity is believed to alleviate psychotic symptoms. wikipedia.org this compound also depresses the release of a number of hypothalamic and hypophyseal hormones. nih.govencyclopedia.pub

Inhibition of Dopamine-Induced Cyclic Adenosine (B11128) Monophosphate (cAMP) Formation

Neuroleptics, including this compound, are known to block the dopamine-induced formation of cyclic adenosine monophosphate (cAMP). nih.govencyclopedia.pub Dopamine receptors are G-protein-coupled receptors (GPCRs) that regulate cAMP production. mdpi.comfrontiersin.org Specifically, D1-like receptors (D1 and D5) stimulate adenylyl cyclase (AC) to increase cAMP, while D2-like receptors (D2, D3, D4) inhibit AC, thereby decreasing cAMP formation. mdpi.comfrontiersin.org this compound, as a D2 receptor antagonist, contributes to this inhibition of dopamine-induced cAMP formation by blocking the D2 receptor's action on adenylyl cyclase. patsnap.comprinceton.edu

Interaction with Neurotransmitter Transporters (Dopamine, Norepinephrine (B1679862), Serotonin)

This compound interacts with neurotransmitter transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). caymanchem.comcaymanchem.com These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus regulating the concentration of neurotransmitters available for receptor binding. cambridge.org this compound's interaction with these transporters, characterized by Ki values in the micromolar range, indicates its influence on the reuptake processes of these monoamines. caymanchem.comcaymanchem.com

Table 4: this compound Binding Affinity for Neurotransmitter Transporters

| Transporter | Binding Affinity (Ki, µM) | Source |

| Dopamine | 3.16 - 30 (range) | caymanchem.comcaymanchem.com |

| Norepinephrine | 3.16 - 30 (range) | caymanchem.comcaymanchem.com |

| Serotonin | 3.16 - 30 (range) | caymanchem.comcaymanchem.com |

Pharmacodynamics and Systemic Effects of Thiothixene

Antipsychotic Properties and Efficacy in Managing Psychotic Symptoms

Thiothixene's primary mechanism of antipsychotic action involves its role as an antagonist, or blocking agent, at postsynaptic dopamine (B1211576) receptors, specifically D1, D2, D3, and D4 subtypes diva-portal.orghres.camedcentral.com. Its selective binding to the D2 receptor is considered particularly potent caymanchem.com. This antagonism, especially in the mesolimbic system, leads to a reduction in excessive dopaminergic activity, which is implicated in the manifestation of psychotic symptoms such as hallucinations and delusions ethz.chcaymanchem.comnih.govjpn.ca.

The decrease in dopamine neurotransmission is directly correlated with its antipsychotic effects ethz.chjpn.ca. This compound (B151736) is considered more potent than chlorpromazine (B137089), another antipsychotic agent medcentral.comjpn.ca. While widely used for several decades in the treatment of schizophrenia, it is now often considered for cases where patients may not respond to newer atypical antipsychotics diva-portal.orgcaymanchem.com.

Table 1: this compound Receptor Binding Affinities (Ki values)

| Receptor Subtype | Ki (nM) caymanchem.comnih.gov |

| Dopamine D1 | 338 |

| Dopamine D2 | 0.417 |

| Dopamine D3 | 186.2 |

| Dopamine D4 | 363.1 |

| Serotonin (B10506) (5-HT) | 15-5,754 |

| Histamine (B1213489) H1 | 15-5,754 |

| Alpha1-adrenergic | 15-5,754 |

| Alpha2-adrenergic | 15-5,754 |

| Muscarinic Acetylcholine (B1216132) | 15-5,754 |

| Sigma | 15-5,754 |

| Dopamine Transporter | 3.16-30 µM |

| Norepinephrine (B1679862) Transporter | 3.16-30 µM |

| Serotonin Transporter | 3.16-30 µM |

Anxiolytic, Antidepressive, and Anti-aggressive Properties

Beyond its primary antipsychotic effects, this compound exhibits anxiolytic, antidepressive, and anti-aggressive properties diva-portal.orghres.canih.gov. These effects are attributed, in part, to its antagonism of serotonergic receptors, specifically 5-HT1 and 5-HT2 subtypes diva-portal.orghres.canih.gov. The interaction with these receptors can contribute to mood stabilization and a reduction in psychotic symptoms nih.gov. Additionally, this compound possesses weak alpha-adrenergic blocking effects ethz.chjpn.canih.gov. Its ability to regulate behavior and thoughts can also manifest as an antidepressant effect nih.gov.

Antiemetic Effects and Potential Clinical Implications

This compound demonstrates antiemetic properties, which have been observed in animal studies medcentral.comnih.govnih.gov. This effect is primarily due to the drug's dopamine blockade in the chemoreceptor trigger zone (CTZ), a region in the brain that plays a crucial role in inducing vomiting medcentral.comethz.chjpn.ca. A significant clinical implication of this antiemetic effect is its potential to mask the signs of overdosage from toxic drugs or obscure the underlying causes of vomiting in various organic disorders, such as intestinal obstruction or brain tumors nih.govnih.gov.

Effects on Motor Activity and Latent Inhibition in Preclinical Models

In preclinical animal models, this compound influences motor activity and cognitive processes like latent inhibition. It reduces spontaneous locomotor activity and hyperactivity induced by amphetamine in rats caymanchem.comnih.gov. Studies have shown that this compound can depress the initial motor (exploratory) activity in rats, with a non-cataleptic dose proving effective in this regard diva-portal.org.

This compound also enhances latent inhibition (LI) caymanchem.comnih.gov. Latent inhibition is a phenomenon where prior non-reinforced exposure to a stimulus retards subsequent learning about that stimulus when it is paired with a consequence nih.gov. In rats, this compound's enhancement of LI is measured by a decreased lick latency in response to light and foot shock stimuli, indicating an improvement in selective attention caymanchem.comnih.gov. This effect is considered a sensitive and specific animal behavioral model reflecting the clinical pharmacology of antipsychotic drugs in schizophrenia nih.govnih.gov.

Influence on Competitive Behavior in Animal Models

In animal models, this compound has been observed to increase competitive behavior in submissive mice caymanchem.comnih.gov. This increase in competitive behavior is interpreted as an indication of antidepressant-like activity caymanchem.comnih.gov.

Impact on Seizure Threshold

This compound has been shown to decrease the seizure threshold hres.caethz.chjpn.canih.govnih.gov. This means that the drug may increase the frequency of seizures in individuals with pre-existing epileptic conditions or, in some cases, provoke epileptiform attacks in individuals who are not epileptic hres.canih.gov. Therefore, caution is advised when administering this compound to patients with a history of convulsive disorders or those in a state of alcohol withdrawal nih.gov.

Influence on Prolactin Levels

Antipsychotic drugs, including this compound, are known to elevate prolactin levels in the body ethz.ch. This elevation persists during chronic administration. The mechanism behind this effect is the drug's dopamine-blocking action, particularly in the tuberoinfundibular pathway, which inhibits the normal dopamine-mediated suppression of prolactin secretion from the pituitary gland. Elevated prolactin levels, or hyperprolactinemia, can lead to various endocrine disturbances.

Pharmacokinetics and Biotransformation of Thiothixene

Absorption and Distribution Characteristics

Thiothixene (B151736) is rapidly and extensively absorbed from the gastrointestinal tract following oral administration. wikipedia.orgmedcentral.com Peak plasma concentrations are typically reached within 1 to 3 hours post-ingestion. wikipedia.orgdrugs.com However, the absorption can be erratic, with an approximate oral bioavailability of 50%. pdr.net

Once absorbed, this compound is widely distributed throughout the body's tissues. wikipedia.orgdrugs.commims.com This extensive distribution is facilitated by its high degree of binding to plasma proteins, which is reported to be between 91% and 99%. pdr.net Due to its widespread distribution, the drug can be detected in the body for several weeks after discontinuation of use. pdr.net

| Pharmacokinetic Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1–3 hours wikipedia.orgdrugs.com |

| Oral Bioavailability | ~50% pdr.net |

| Protein Binding | 91%–99% pdr.net |

Metabolic Pathways and Primary Metabolites

The biotransformation of this compound is a complex process that primarily occurs in the liver. wikipedia.orgmims.com The drug undergoes extensive first-pass metabolism, which involves various oxidative pathways. drugs.com

Two primary metabolites have been identified:

This compound Sulfoxide (B87167) : Formed through oxidation. drugs.com

N-desmethylthis compound : Formed via N-demethylation of the piperazine (B1678402) ring. wikipedia.orgdrugs.comdiva-portal.org

In addition to these major metabolites, other biotransformation products include demethylated sulfoxide and various hydroxylated metabolites. drugs.com While these products have been identified, the specific metabolic mechanisms have not been fully elucidated. wikipedia.org

Role of Hepatic Metabolism

The liver is the principal site for the metabolism of this compound. wikipedia.orgmims.com The process is rapid and involves the cytochrome P450 (CYP) enzyme system. wikipedia.org Specifically, this compound is a major substrate of the CYP1A2 isoenzyme, which plays a crucial role in its clearance. pdr.netmedscape.com

The activity of CYP1A2 can be influenced by various factors, leading to alterations in this compound metabolism. For instance, co-administration with drugs that induce CYP1A2, such as certain anticonvulsants, can significantly increase the hepatic clearance of this compound. nih.gov Conversely, medications that inhibit this enzyme, like cimetidine, can decrease its clearance. nih.gov

Elimination Routes and Half-life

This compound and its metabolites are eliminated from the body primarily through the feces by way of biliary excretion. wikipedia.orgdrugs.commims.com This route accounts for the excretion of both the unchanged parent drug and its various metabolites. drugs.commims.com

The elimination of this compound from the plasma is described as biphasic. It has an initial half-life of approximately 3.4 hours, followed by a much longer terminal half-life of about 34 hours. pdr.net Other sources report a terminal half-life ranging from 10 to over 35 hours. wikipedia.orgdrugs.com

| Elimination Parameter | Details |

| Primary Route of Excretion | Feces (via biliary tract) wikipedia.orgmims.com |

| Initial Half-life (t½α) | 3.4 hours pdr.net |

| Terminal Half-life (t½β) | 34 hours drugs.compdr.net |

Impact of External Factors on Metabolism (e.g., Smoking)

External factors, particularly tobacco smoking, can have a significant impact on the metabolism of this compound. drugs.comnih.gov Tobacco smoke contains polycyclic aromatic hydrocarbons (PAHs), which are potent inducers of CYP1A2, the primary enzyme responsible for this compound metabolism. springermedizin.denih.gov

This enzyme induction leads to an accelerated hepatic clearance of this compound in smokers compared to non-smokers. pdr.netnih.gov Consequently, plasma concentrations of the drug may be lower in individuals who smoke. drugs.compdr.net Studies have shown that the clearance of this compound is significantly higher in smokers, which may necessitate adjustments in management for this population. pdr.netnih.gov One retrospective study noted that the daily dose of this compound was, on average, 45% higher in a group of smokers compared to non-smokers to achieve a therapeutic effect. pdr.net

Preclinical Research and Investigational Studies

In vitro Mechanistic Studies

In vitro studies have been instrumental in characterizing the direct interactions of thiothixene (B151736) with various biological targets and cellular processes.

Receptor Binding Affinity Assays

This compound demonstrates a diverse receptor binding profile, primarily acting as a potent antagonist at certain dopamine (B1211576) receptors. It is a highly potent antagonist of the dopamine D2 and D3 receptors, exhibiting subnanomolar affinity wikipedia.org. Specifically, its binding affinity (K_i) for the dopamine D2 receptor is 0.417 nM, for D3 it is 186.2 nM, for D4 it is 363.1 nM, and for D1 it is 338 nM caymanchem.com.

Beyond dopaminergic targets, this compound also functions as an antagonist of histamine (B1213489) H1, α1-adrenergic, and serotonin (B10506) 5-HT7 receptors, showing low nanomolar affinities for these sites wikipedia.org. It further binds to various other serotonin (5-HT), α2-adrenergic, muscarinic acetylcholine (B1216132), and sigma receptors with K_i values ranging from 15 to 5,754 nM, indicating a lower affinity compared to its primary targets wikipedia.orgcaymanchem.com. Additionally, this compound binds to the dopamine, norepinephrine (B1679862), and serotonin transporters, with K_i values ranging from 3.16 to 30 μM caymanchem.com.

Data Table 1: Receptor Binding Affinity of this compound

| Receptor Type | Affinity (K_i, nM) | Qualitative Affinity | Source |

| Dopamine D2 | 0.417 | Highly potent | caymanchem.com, wikipedia.org |

| Dopamine D3 | 186.2 | Highly potent | caymanchem.com, wikipedia.org |

| Dopamine D1 | 338 | caymanchem.com | |

| Dopamine D4 | 363.1 | caymanchem.com | |

| Histamine H1 | N/A | Low nanomolar | wikipedia.org |

| α1-adrenergic | N/A | Low nanomolar | wikipedia.org |

| Serotonin 5-HT7 | N/A | Low nanomolar | wikipedia.org |

| Other 5-HT, α2-adrenergic, Muscarinic Acetylcholine, Sigma receptors | 15-5,754 (range) | Lower affinity | caymanchem.com, wikipedia.org |

Data Table 2: Transporter Binding Affinity of this compound

| Transporter Type | Affinity (K_i, μM) | Source |

| Dopamine Transporter | 3.16-30 (range) | caymanchem.com |

| Norepinephrine Transporter | 3.16-30 (range) | caymanchem.com |

| Serotonin Transporter | 3.16-30 (range) | caymanchem.com |

Cellular Studies on Efferocytosis and Macrophage Stimulation

This compound has been shown to stimulate macrophages, promoting the clearance of pathogenic cells through a process known as efferocytosis wikipedia.orgresearchgate.netnih.govresearchgate.netablesci.comresearcher.life. It effectively stimulates the efferocytosis of apoptotic and lipid-laden cells by both mouse and human macrophages researchgate.netnih.govresearchgate.net. Furthermore, this compound enhances the continual efferocytosis of apoptotic cells researchgate.netnih.govresearchgate.netahajournals.org. Research indicates that dopamine has a potent inhibitory effect on efferocytosis, which this compound is capable of partially offsetting researchgate.netnih.govresearchgate.netahajournals.org.

The pro-phagocytic effects of this compound in mouse macrophages are contingent upon the increased expression of the gene encoding the retinol-binding protein receptor, Stra6L researchgate.netnih.govresearchgate.netahajournals.org. This upregulation of Stra6L subsequently leads to the enhanced production of arginase 1, a key stimulator of continual efferocytosis researchgate.netnih.govresearchgate.netahajournals.org. Studies also reveal that retinol (B82714) (Vitamin A) and all-trans retinoic acid can upregulate arginase 1 expression and promote efferocytosis, an effect that can be reversed by the knockdown of Stra6L ahajournals.org.

This compound has been observed to induce macrophage polarization ahajournals.org. Macrophage programming and function are closely linked to their metabolic pathways, and alterations in the microenvironment can recast these pathways, thereby modulating macrophage function researchgate.net. While specific metabolic pathways directly modulated by this compound are not extensively detailed, its induction of macrophage polarization suggests an influence on their metabolic state, which is crucial for their pro-resolving functions researchgate.net.

Cytotoxic Effects on Cell Lines (Mouse Fibroblasts, Human Glioma Cells, Leukocytes)

Preclinical investigations have revealed that this compound exhibits cytotoxic effects in various cell types in animal studies and isolated human tissue wikipedia.org. Specifically, observed toxic effects include the inhibition of growth in mouse fibroblasts wikipedia.org. It also demonstrates an inhibitory effect on protein synthesis in human glioma cells and on DNA synthesis in leukocytes wikipedia.org.

Inhibition of Protein and DNA Synthesis

This compound has been shown to inhibit fundamental cellular processes, including protein and DNA synthesis. It inhibits protein synthesis in human glioma cells wikipedia.org. Additionally, this compound has been found to inhibit DNA synthesis in leukocytes wikipedia.org.

Comparative Pharmacology and Receptor Profiling

Comparison with Other Thioxanthenes (e.g., Chlorprothixene (B1288), Clopenthixol (B1202743), Flupenthixol)

The thioxanthene (B1196266) class of antipsychotics, to which thiothixene (B151736) belongs, includes other notable agents such as chlorprothixene, clopenthixol, and flupenthixol. wikipedia.org While they share a common chemical scaffold, variations in their side chains lead to differences in potency and receptor binding affinities. nih.gov this compound is considered a high-potency antipsychotic, a characteristic that distinguishes it from some of the other thioxanthenes. nih.gov

Pharmacological studies in animal models have demonstrated these differences. For instance, this compound is more potent than chlorprothixene and clopenthixol in disrupting conditioned avoidance behavior, inducing catalepsy, and blocking amphetamine-induced stereotypy in rats. karger.com Conversely, chlorprothixene and clopenthixol are more effective than this compound in blocking thermoregulatory responses and potentiating the effects of hexobarbital. karger.com The duration of action also varies, with this compound showing a longer-lasting effect in disrupting avoidance behavior compared to chlorprothixene. karger.com

These pharmacological distinctions are rooted in their interactions with various receptors. The therapeutic efficacy of thioxanthenes is primarily linked to their ability to antagonize dopamine (B1211576) D2 receptors in the brain. wikipedia.org However, their activity at other receptors, including serotonin (B10506), histamine (B1213489), and adrenergic receptors, contributes to their side effect profiles. wikipedia.org The neuroleptic potency of thioxanthenes is influenced by the structure of the side chain at position 9 of the thioxanthene nucleus. nih.gov

| Pharmacological Effect | This compound | Chlorprothixene | Clopenthixol |

|---|---|---|---|

| Disruption of Conditioned Avoidance | High Potency | Lower Potency | Lower Potency |

| Induction of Catalepsy | High Potency | Lower Potency | Lower Potency |

| Antagonism of Amphetamine Stereotypy | Slightly More Effective | Less Effective | Less Effective |

| Blockade of Thermoregulation | Less Effective | Markedly More Effective | Markedly More Effective |

| Potentiation of Hexobarbital | Less Effective | Markedly More Effective | Markedly More Effective |

| Duration of Action (Avoidance Disruption) | Longer | Shorter | Shorter |

Comparative Analysis with Phenothiazine (B1677639) Analogues (e.g., Chlorpromazine (B137089), Perphenazine (B1679617), Thioproperazine)

This compound is structurally and pharmacologically related to the phenothiazine class of antipsychotics, with the primary structural difference being the replacement of the nitrogen atom in the central ring of phenothiazines with a carbon atom in thioxanthenes. wikipedia.orgpharmaguideline.com This structural modification influences the drug's interaction with receptors. This compound is often compared to high-potency phenothiazines like perphenazine and trifluoperazine. drugs.comgoodrx.com

The antipsychotic effects of both this compound and phenothiazines like chlorpromazine are attributed to their antagonism of dopamine D2 receptors. nih.gov However, their broader receptor binding profiles differ, leading to variations in their clinical effects. This compound acts as an antagonist at dopamine D1, D2, D3, and D4 receptors, serotonin 5-HT1 and 5-HT2 receptors, histamine H1 receptors, alpha-adrenergic receptors, and cholinergic M1/M2 receptors. nih.gov Chlorpromazine also has a broad receptor binding profile, acting as an antagonist at D1 and D2 receptors, with powerful antiadrenergic properties and, to a lesser extent, antihistaminic, anticholinergic, and antiserotonin properties. nih.gov

In terms of potency, this compound is considered to be more potent than chlorpromazine. nih.gov The piperazine (B1678402) side chain in compounds like this compound and certain phenothiazines (e.g., perphenazine, fluphenazine) generally confers higher affinity for dopamine receptors and thus greater antipsychotic potency compared to aliphatic phenothiazines like chlorpromazine. auburn.edu Conversely, piperazine phenothiazines and thioxanthenes tend to have lower affinities for muscarinic, histamine-1, and alpha-1 receptors, which can result in a lower incidence of side effects like sedation and orthostatic hypotension. auburn.edu

| Receptor | This compound (Piperazine Thioxanthene) | Piperazine Phenothiazines (e.g., Perphenazine) | Aliphatic Phenothiazines (e.g., Chlorpromazine) |

|---|---|---|---|

| Dopamine (D2) Affinity | High | High | Lower |

| Muscarinic (M1) Affinity | Low | Low | Higher |

| Histamine (H1) Affinity | Low to Moderate | Low | Higher |

| Alpha-1 Adrenergic Affinity | Moderate | Low | Higher |

Distinction from Atypical Antipsychotics in Receptor Binding and Clinical Application

A primary distinction between typical antipsychotics, such as this compound, and atypical antipsychotics lies in their receptor binding profiles and, consequently, their clinical applications and side-effect profiles. researchgate.net Typical antipsychotics primarily exert their therapeutic effects through potent antagonism of dopamine D2 receptors. researchgate.netderangedphysiology.com While effective for positive symptoms of schizophrenia, this strong D2 blockade, particularly in the nigrostriatal pathway, is associated with a higher risk of extrapyramidal symptoms (EPS). psychiatrist.com

Atypical antipsychotics, in contrast, generally exhibit a combination of D2 receptor antagonism and potent serotonin 5-HT2A receptor antagonism. researchgate.netqmul.ac.uk This dual action is thought to contribute to their efficacy against negative symptoms and cognitive deficits in schizophrenia, along with a lower propensity to cause EPS. nih.gov The 5-HT2A antagonism may help to increase dopamine release in the nigrostriatal pathway, mitigating the effects of D2 blockade. psychiatrist.com

Furthermore, many atypical antipsychotics have a broader and more varied receptor binding profile, with significant affinities for other serotonin receptor subtypes, as well as adrenergic and histaminic receptors. researchgate.netdrugbank.com This complex pharmacology contributes to their diverse therapeutic effects but can also lead to other side effects, such as weight gain and metabolic disturbances, which are often linked to potent histamine H1 and serotonin 5-HT2C receptor antagonism. drugbank.comneiglobal.com this compound's primary mechanism of action is D2 receptor antagonism, which aligns it with the typical antipsychotic classification. patsnap.comgoodrx.comgoodrx.com

| Receptor Target | This compound (Typical) | Atypical Antipsychotics (General Profile) | Primary Clinical Implication |

|---|---|---|---|

| Dopamine D2 | Potent Antagonist | Moderate to Potent Antagonist (often with faster dissociation) | Antipsychotic efficacy; high affinity linked to EPS risk. |

| Serotonin 5-HT2A | Moderate Antagonist | Potent Antagonist (often higher than D2 affinity) | Lower EPS risk, potential benefits for negative symptoms. |

| Serotonin 5-HT2C | Variable | Often Potent Antagonist | Linked to metabolic side effects (e.g., weight gain). |

| Histamine H1 | Some affinity | Often Potent Antagonist | Sedation and weight gain. |

Clustering Algorithms for Antipsychotic Classification Based on Receptor Affinities

Traditional classifications of antipsychotics as "typical" or "atypical" are being supplemented by more nuanced, data-driven approaches. nih.govresearchgate.net One such method involves using clustering algorithms to group antipsychotics based on their receptor binding affinities for a wide range of receptors. nih.govresearchgate.net This approach provides a classification that more closely reflects the diverse pharmacological profiles of these drugs. nih.gov

The four identified clusters were broadly defined by their predominant receptor affinity and clinical effect "fingerprints":

Group 1: Muscarinic (M2–M5) receptor antagonism (associated with cholinergic and metabolic side effects). nih.gov

Group 4: Primarily dopaminergic antagonism (associated with extrapyramidal side effects and hyperprolactinemia). nih.gov

This type of analysis demonstrates that the pharmacological properties of antipsychotics exist on a spectrum rather than a simple dichotomy, and it can help predict the clinical effects of individual drugs based on their receptor affinity profile. nih.gov

Comparative Efficacy and Side Effect Profiles in Relation to Receptor Binding

The clinical efficacy and side effect profile of any antipsychotic, including this compound, are directly related to its receptor binding affinities. nih.govresearchgate.net The therapeutic action of reducing positive psychotic symptoms is tightly linked to the antagonism of dopamine D2 receptors in the mesolimbic pathway. derangedphysiology.com The potency of an antipsychotic is often correlated with its affinity for the D2 receptor. derangedphysiology.com

However, binding to other receptors mediates the various side effects. For this compound, its strong D2 receptor blockade is responsible for a higher risk of extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia, a characteristic shared with other typical antipsychotics. nih.govgoodrx.comgoodrx.com

The affinity for other receptors can predict other adverse effects:

Histamine H1 receptor antagonism is strongly associated with sedation and weight gain. neiglobal.comresearchgate.net

Muscarinic M1 receptor antagonism is linked to anticholinergic side effects (e.g., dry mouth, blurred vision, constipation) and can also contribute to sedation and cognitive impairment. nih.govresearchgate.net

Alpha-1 adrenergic receptor antagonism is associated with orthostatic hypotension (a drop in blood pressure upon standing) and dizziness. patsnap.com

Serotonin 5-HT2C receptor antagonism is also implicated in weight gain and metabolic side effects. researchgate.net

Meta-analyses have demonstrated significant associations between the receptor binding affinities of antipsychotics and the risk of specific side effects. nih.gov For example, the magnitude of weight gain is significantly associated with affinity for M1, M3, 5-HT2C, and H1 receptors. nih.gov The risk of sedation is linked to affinity for M1 and M4 receptors. nih.gov this compound's comparatively lower affinity for histaminic and muscarinic receptors compared to some low-potency antipsychotics like chlorpromazine results in a lower likelihood of sedation and anticholinergic effects. auburn.edugoodrx.com

| Side Effect | Primary Associated Receptor(s) | Relevance to this compound |

|---|---|---|

| Extrapyramidal Symptoms (EPS) | High Dopamine D2 antagonism | High risk, as a potent D2 antagonist. |

| Sedation | Histamine H1, Muscarinic M1 antagonism | Moderate risk, less than low-potency antipsychotics. |

| Weight Gain/Metabolic Effects | Histamine H1, Serotonin 5-HT2C, Muscarinic M1/M3 antagonism | Lower risk compared to many atypical antipsychotics. |

| Anticholinergic Effects (e.g., dry mouth) | Muscarinic M1 antagonism | Lower risk compared to low-potency typicals and some atypicals. |

| Orthostatic Hypotension | Alpha-1 Adrenergic antagonism | Moderate risk. |

Advanced Analytical and Methodological Considerations in Thiothixene Research

Spectroscopic Characterization (e.g., LC-MS)

Spectroscopic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the precise characterization and quantification of thiothixene (B151736) in various matrices. Ultra-High Pressure Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) has significantly enhanced the performance of analytical methods for antipsychotic drugs, including this compound. A rapid and simple UPLC-MS/MS procedure has been developed for monitoring this compound, haloperidol, fluphenazine (B1673473), and perphenazine (B1679617) concentrations in serum and plasma. This method employs a Waters Acquity UPLC TQD instrument operated with an Electrospray Ionization (ESI) interface in multiple reaction monitoring (MRM) and positive ion mode. nih.govresearchgate.net

The analytical process involves protein precipitation from serum or plasma samples using acetonitrile-methanol, followed by injection into the UPLC-MS/MS system. Separation is achieved on a Waters Acquity UPLC HSS T3 1.8μm, 2.1×50mm column at 25ºC, utilizing a timed, linear gradient of acetonitrile (B52724) and water, each containing 0.1% formic acid. nih.govresearchgate.net this compound is detected at the transition 444.27 > 139.24, with a secondary transition monitored at 444.27 > 97.93. nih.govresearchgate.net The run-time for this method is notably short, at 1.8 minutes per injection, providing baseline-resolved chromatographic separation. nih.govresearchgate.net The analytical measurement range for this compound in this UPLC-MS/MS assay is 1 to 60.0 ng/mL. nih.gov

Another validated LC-MS/MS method allows for the simultaneous determination of approximately 19 antipsychotics, including this compound, in postmortem human blood, utilizing deuterated internal standards. buffalostate.edu While this method generally yields reproducible and reliable results, this compound, along with mesoridazine, required further study to improve performance. buffalostate.edu Quantitative liquid chromatography with thermospray/tandem mass spectrometry (LC/TSP/MS/MS) has also been successfully applied for the quantitative determination of thioxanthene-group compounds like chlorprothixene (B1288), flupenthixol, this compound, and zuclopenthixol (B143822) in whole blood following a BondElut extraction. tandfonline.com Detection limits for this compound using this method were found to be as low as 2 ng per injection, corresponding to 0.5 to 1 ng/mL in whole blood. tandfonline.com

Beyond LC-MS, other spectroscopic methods contribute to this compound characterization. Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available, and a high-performance thin-layer chromatography (HPTLC) method exists for the quantitation of this compound plasma values, with a sensitivity of approximately 0.1 ng/mL. nih.gov

Table 1: Spectroscopic Parameters for this compound and Related Antipsychotics by UPLC-MS/MS

| Analyte | Primary Transition (m/z) | Secondary Transition (m/z) | Analytical Measurement Range (ng/mL) |

| This compound | 444.27 > 139.24 | 444.27 > 97.93 | 1.0 - 60.0 |

| Haloperidol | 376.18 > 165.06 | 376.18 > 122.97 | 1.0 - 60.0 |

| Fluphenazine | 438.27 > 171.11 | 438.27 > 143.08 | 0.2 - 12.0 |

| Perphenazine | 404.19 > 143.07 | 404.19 > 171.11 | 0.2 - 12.0 |

| Imipramine-D3 | 284.25 > 89.10 | 284.25 > 193.10 | Internal Standard |

| Data based on a simultaneous UPLC-MS/MS assay. nih.govresearchgate.net |

Pharmacokinetic Modeling and Concentration-Dose Relationships

This compound is characterized by rapid and extensive absorption, with peak serum concentrations typically achieved within 1 to 3 hours following administration. wikipedia.org After absorption, the compound and its metabolites are widely distributed throughout the body, with metabolism occurring rapidly and primarily in the liver. wikipedia.org The elimination half-life of oral this compound is reported to be approximately 34 hours. medscape.org

Research has consistently shown a highly significant correlation between the administered dose of this compound and its plasma concentration. nih.gov However, despite this correlation, the relationship remains unpredictable for individual patients, highlighting considerable inter-individual variability. nih.gov Intra-individual variability, although less pronounced, is also considerable. nih.gov For instance, a median plasma concentration of 12 to 15 ng/mL might be expected with daily doses of 60 mg. nih.gov

Studies have explored the clinical relevance of this compound plasma levels, demonstrating a significant curvilinear correlation between clinical response and plasma levels. nih.gov Optimal clinical response appears to be associated with plasma levels ranging from 2.0 to 15.0 ng/mL. nih.gov Patients achieving moderate improvement in one study did so at a median plasma concentration of 26 ng/mL, which falls within previously reported therapeutic ranges for similar patients. nih.gov These findings suggest that laboratory measurement of this compound levels can assist in determining the minimum effective dose for individual patients. nih.gov

Factors influencing this compound pharmacokinetics include concomitant medications and smoking habits. Concurrent use of enzyme-inducing drugs, such as anticonvulsants (e.g., carbamazepine), has been shown to significantly increase the clearance of this compound. nih.govmedscape.org Conversely, clearance-inhibiting agents (e.g., cimetidine) can decrease this compound clearance. nih.gov Tobacco smoking also significantly increases the hepatic clearance of this compound in non-inducer and inhibitor groups. nih.gov For instance, in one model, nonsmokers with a daily oral dose of 25.0 mg showed a plasma level of 1.24 ng/mL, while smokers with a daily oral dose of 32.4 mg showed a plasma level of 1.33 ng/mL. cambridge.org

Table 2: this compound Pharmacokinetic Parameters

| Parameter | Value |

| Peak Serum Concentration Time | 1-3 hours wikipedia.org |

| Elimination Half-life (Oral) | 34 hours medscape.org |

| Optimal Plasma Level Range | 2.0 - 15.0 ng/mL nih.gov |

| Expected Median Plasma Conc. | 12-15 ng/mL (at 60 mg/day) nih.gov |

In Situ Gel Formulations for Sustained Release

In situ gelling drug delivery systems represent a promising approach for achieving sustained and controlled release of therapeutic agents, including this compound. These systems are designed to exist in a sol (liquid) state prior to administration and then undergo a phase transition to form a gel in situ upon contact with physiological stimuli such as changes in temperature, pH, or ion concentration. researchgate.netnih.govrjptonline.orgiosrphr.org This mechanism offers several advantages over conventional formulations, including reduced frequency of administration, improved patient compliance, enhanced drug bioavailability, and the potential for localized drug delivery. researchgate.netnih.govrjptonline.orgiosrphr.org

For this compound, a novel injectable long-term control-released in situ gel of hydrochloric this compound (HT) has been developed using biodegradable materials such as polylactic acid (PLA). researchgate.net This formulation aims to address challenges in patient adherence, particularly in individuals with psychoses who may have difficulty with independent medication administration. researchgate.net An optimal formulation identified in research involved an injectable PLA-based HT in situ gel containing 15% (w/w) HT and 45% (w/w) PLA, with benzyl (B1604629) benzoate (B1203000) serving as the gelling solvent. researchgate.net

In vitro and in vivo studies have demonstrated that this specific in situ gel formulation provides a sustained drug release period lasting several weeks. researchgate.net Furthermore, it exhibited good histocompatibility, with no remarkable inflammatory reactions observed. researchgate.net The ability of these systems to form a strong gel in situ allows for a controlled drug release profile, which is critical for maintaining therapeutic concentrations over extended periods and minimizing peak-and-trough fluctuations often associated with conventional dosing. nih.goviosrphr.org

Neuroimaging Techniques in Antipsychotic Research (e.g., PET imaging data gaps for this compound)

Neuroimaging techniques, including Positron Emission Tomography (PET), functional Magnetic Resonance Imaging (fMRI), and Diffusion Tensor Imaging (DTI), are invaluable tools in antipsychotic research. They provide insights into the neurobiological underpinnings of psychiatric disorders and the mechanisms of action of psychotropic medications. nih.govresearchgate.netfrontiersin.orgresearchgate.net These methods help to characterize antipsychotic drug action and understand illness-specific brain signatures by investigating brain function and structure. frontiersin.org

However, significant gaps and challenges exist in the application and interpretation of neuroimaging data in antipsychotic research. A primary concern is disentangling the confounding effects of antipsychotic medication exposure and illness chronicity from primary disease pathology. frontiersin.org While neuroimaging has shown that differences in dopamine (B1211576) functioning can indicate variations in treatment response (e.g., elevated dopamine synthesis capacity in responders), and PET scanners using tracers like [18F]FDOPA can predict treatment response, specific, detailed PET imaging data focusing on this compound itself, particularly concerning receptor occupancy or long-term neuroplastic changes directly attributable to this compound, are not extensively documented in the public domain compared to some newer antipsychotics. bteam.co

General gaps in existing neuroimaging knowledge for psychedelic drug development, which share some mechanistic overlaps with antipsychotics (e.g., 5-HT2A receptor effects), include the relationship between acute drug effects and longer-term clinical effects, the precise characterization of effects at specific receptors, and the impact on neuroplasticity. nih.govresearchgate.net These broader challenges in neuroimaging research within the psychiatric field suggest similar potential data gaps for older, typical antipsychotics like this compound, where comprehensive, modern PET/MRI studies might be less prevalent compared to newer compounds. The lack of specific this compound-focused PET data on receptor occupancy or long-term effects hinders the complete understanding of its molecular-functional-clinical translational bridge through advanced imaging.

Challenges in Standardizing Preclinical Investigations

Standardizing preclinical investigations in antipsychotic research, including studies involving this compound, presents several inherent challenges. One major difficulty lies in consistently demonstrating the existence of antipsychotic-induced sensitization and tolerance in animal studies. nih.gov For example, in animal models utilizing the prepulse inhibition paradigm, alterations in antipsychotic drug sensitivity have not been consistently established across different antipsychotics. nih.gov This inconsistency underscores a broader issue: the lack of standardized approaches to study long-term changes in drug sensitivity in preclinical settings. nih.gov

Preclinical models often aim to mimic aspects of psychotic disorders, such as those induced by glutamatergic dissociative drugs like phencyclidine (PCP) or ketamine. nih.gov While these models can replicate some symptoms (e.g., negative symptoms, cognitive deficits), they may not fully recreate the complexity of human psychosis, such as hallucinations. nih.gov The variability in these animal models themselves, coupled with the inherent differences between animal physiology and human pathology, contributes to the challenge of translating preclinical findings reliably to clinical outcomes.

Furthermore, the complexity of psychiatric disorders and the multifactorial nature of treatment response introduce variability that is difficult to capture and control in preclinical settings. Factors such as genetic polymorphisms influencing drug metabolism (e.g., cytochrome P450 system) and drug-receptor interactions contribute to individual differences in response, which are challenging to model consistently in animal studies. rcpsych.ac.uk The absence of a universally adopted framework for classifying antipsychotics (e.g., first- vs. second-generation vs. third-generation) in preclinical research can also contribute to methodological inconsistencies. researchgate.net Addressing these challenges requires more standardized strategies for preclinical investigations, including a broader range of antipsychotics used in clinical practice. researchgate.net

Statistical Methodologies in Clinical Trials (e.g., LOCF, Multiple Imputation, MMRM)

The management of missing data in clinical trials is a critical aspect of statistical methodology, significantly impacting the validity and reliability of study outcomes. Historically, the Last Observation Carried Forward (LOCF) approach was a widely used method for imputing missing data. dsbs.dkquanticate.comresearchgate.net In LOCF, the last observed value for a patient is carried forward and used for all subsequent missing time points. dsbs.dk While straightforward and easy to understand, LOCF has faced significant criticism and is no longer considered an industry standard by regulatory agencies like the FDA, which now explicitly encourage alternative approaches. dsbs.dk Simulation studies have demonstrated that LOCF analysis can lead to substantial biases in estimators of treatment effects and can greatly inflate Type I error rates, particularly when data are not missing completely at random (MCAR). researchgate.netnih.gov

More sophisticated and robust statistical approaches have been developed to address the limitations of LOCF, notably Multiple Imputation (MI) and Mixed-Effect Models for Repeated Measures (MMRM). dsbs.dkquanticate.comprometrika.com

Multiple Imputation (MI): This method acknowledges the uncertainty associated with missing data by generating multiple plausible datasets, each with imputed values derived from predictive models. quanticate.com Each imputed dataset is then analyzed separately, and the results are combined to produce a final estimate and confidence interval. quanticate.com MI provides more robust statistical inferences by incorporating variability across imputed datasets, thereby reducing bias and improving the reliability of study outcomes. quanticate.com MI methods generally assume that data are 'missing at random' (MAR), meaning that the probability of missingness depends only on observed data, not on unobserved values. dsbs.dkprometrika.com

Mixed-Effect Models for Repeated Measures (MMRM): MMRM is a likelihood-based modeling approach commonly used for longitudinal continuous outcomes collected at fixed time points in clinical trials. researchgate.net This method does not explicitly impute missing values but rather analyzes all available observed data. prometrika.com MMRM assumes that missing data are MAR and, when the model is correctly specified, can provide an unbiased estimate of the treatment effect. prometrika.com Simulation studies and analyses of clinical trial datasets have shown that MMRM analysis leads to estimators with comparatively small bias and effectively controls Type I error rates at a nominal level in the presence of MCAR or MAR data, and even some instances of missing not at random (MNAR) data. researchgate.netnih.gov MMRM is often considered superior to LOCF analyses for longitudinal studies in minimizing biases. researchgate.net

Both MMRM and MI offer significant advantages over traditional single imputation methods like LOCF by preserving the natural variability in datasets and providing more accurate results. quanticate.com Regulatory agencies continue to refine their expectations, urging researchers to adopt these advanced methodologies to ensure the validity and representativeness of clinical trial outcomes. quanticate.com

Future Directions and Research Gaps

Elucidation of Unclarified Metabolic Pathways

While Thiothixene (B151736) undergoes hepatic metabolism, the complete elucidation of all its metabolic pathways remains unclarified. Research indicates that this compound's clearance can be significantly influenced by enzyme-inducing drugs (e.g., anticonvulsants) and decreased by clearance-inhibiting agents (e.g., cimetidine), and tobacco smoking can also increase its hepatic clearance. nih.gov Further detailed studies are needed to fully map out all metabolic routes and identify all active and inactive metabolites. This would provide a more comprehensive understanding of its pharmacokinetics, potentially explaining variability in patient response and informing strategies for personalized medicine.

Comprehensive Long-Term Observational and Longitudinal Human Studies

The long-term effects and outcomes of this compound treatment, particularly in specific patient populations, warrant more extensive investigation. While observational studies suggest that conventional antipsychotics, including this compound, may increase mortality in elderly patients with dementia-related psychosis, the extent to which this is attributable to the drug versus patient characteristics is unclear. nih.govnih.govdrugs.com There is a need for comprehensive long-term observational and longitudinal human studies to assess the comparative long-term risks of medication exposure, health-related quality of life, social and occupational functioning, and other long-term effectiveness outcomes. regulations.gov Such studies should employ non-randomized comparative designs and prospective cohort designs to provide robust data on the drug's long-term impact. regulations.gov

Further Characterization of Toxic Effects at Therapeutic Dosages

Although this compound has been in use for over 50 years, a more thorough characterization of its toxic effects, even at therapeutic dosages, is necessary. researchgate.net For instance, while some studies on rats revealed no undesirable effect on serum lipid peroxidation levels and body weight gain after this compound treatment, more research on various tissues, especially brain tissue, with different doses and durations, and evaluation of different markers of oxidative stress, are required for a better understanding of potential adverse effects. researchgate.net This includes investigating subtle or cumulative toxicities that may not be immediately apparent but could contribute to long-term health outcomes.

Investigation of this compound Enantiomer-Specific Effects and Side Effects

This compound exists as cis and trans isomers. researchgate.net Density functional theory (DFT) studies suggest that the cis structure of this compound possesses appropriate quantum properties to act as an active medicine and is more stable than the trans structure, with better absorption properties and higher reactivity. researchgate.net However, a comprehensive investigation into the distinct pharmacological effects and side effect profiles of its individual enantiomers (cis and trans) in biological systems is a critical research gap. Understanding these enantiomer-specific differences could lead to the development of more targeted and potentially safer formulations.

Exploration of this compound as a Nano-Drug

The potential for formulating this compound as a nano-drug warrants further exploration. Nano-carrier based drug delivery systems, such as solid lipid nanoparticles, nanostructured lipid carriers, and liposomes, are being investigated for other antipsychotics to improve bioavailability and overcome challenges like extensive first-pass metabolism. sci-hub.se Applying similar nanotechnology approaches to this compound could enhance its delivery, improve its pharmacokinetic profile, and potentially reduce variability in patient response, especially given its low aqueous solubility. researchgate.netsci-hub.se

Targeted Clinical Trial Strategies Based on Pharmacological Mechanisms and Patient Sub-groupings

Current clinical trial strategies could be refined to incorporate more targeted approaches based on this compound's pharmacological mechanisms and patient sub-groupings. Identifying biomarkers for treatment response or resistance, particularly in conditions like treatment-resistant schizophrenia, is an area of increasing interest. frontiersin.org Neuroimaging studies can help uncover underlying neurobiological reasons for resistance and aid in earlier identification of resistant patients. frontiersin.org Tailoring clinical trials to specific patient subgroups, potentially identified by genetic or neuroimaging correlates, could lead to more effective and personalized treatment paradigms.

Q & A

Q. What experimental models are most appropriate for studying the antipsychotic efficacy of thiothixene?

Methodological Answer:

- In vitro models : Use receptor-binding assays to quantify this compound's affinity for dopamine (D1/D2) and serotonin (5-HT2A) receptors. Radioligand competition assays with transfected cell lines expressing these receptors are standard .

- In vivo models : Employ rodent behavioral assays (e.g., prepulse inhibition, conditioned avoidance response) to evaluate antipsychotic effects. Dose-response studies should control for extrapyramidal side effects, which are common with typical antipsychotics .

- Translational models : Validate findings using postmortem brain tissue from schizophrenia patients to correlate receptor occupancy with clinical outcomes .

Q. How do researchers standardize this compound dosing in preclinical studies to ensure reproducibility?

Methodological Answer:

- Pharmacokinetic profiling : Measure serum and cerebrospinal fluid (CSF) levels in animal models using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Adjust dosing intervals based on elimination half-life .

- Dose equivalence : Cross-reference human equivalent doses (HED) using body surface area normalization. For example, a 30 mg/day human dose translates to ~4.8 mg/kg in rats .

- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry for experimental reproducibility: report batch-specific purity, solvent systems, and storage conditions (e.g., -20°C in amber vials to prevent photodegradation) .

Q. What pharmacokinetic parameters are critical for optimizing this compound’s therapeutic window?

Methodological Answer:

- Absorption/Distribution : Assess bioavailability via oral vs. parenteral administration in animal models. Monitor plasma protein binding (e.g., albumin affinity) using equilibrium dialysis .

- Metabolism : Identify cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) responsible for this compound metabolism using liver microsome assays. Co-administer inhibitors (e.g., quinidine) to evaluate drug-drug interactions .

- Elimination : Quantify renal vs. fecal excretion pathways via mass balance studies with radiolabeled this compound in rodents .

Advanced Research Questions

Q. How can contradictory findings in this compound serum level studies be resolved?

Methodological Answer:

- Assay cross-validation : Compare fluorometric, gas chromatographic, and red blood cell (RBC) assays using Bland-Altman plots to assess systematic biases. For example, RBC assays show superior correlation (r = 0.64) with clinical response in patients with low serum levels .

- Longitudinal sampling : Collect serial blood samples during dose titration to account for interindividual variability in metabolism. Use mixed-effects models to analyze time-dependent correlations with Brief Psychiatric Rating Scale (BPRS) scores .

- Covariate adjustment : Control for confounders like age, smoking status, and CYP2D6 polymorphisms in multivariate regression analyses .

Q. What methodological frameworks are recommended for studying this compound’s off-label applications (e.g., Tourette syndrome)?

Methodological Answer:

- PICO framework : Define P opulation (e.g., adults with Tourette syndrome), I ntervention (this compound 5–15 mg/day), C omparison (haloperidol or placebo), and O utcomes (Yale Global Tic Severity Scale reduction) .

- Double-blind crossover trials : Minimize carryover effects with washout periods ≥2 weeks. Stratify randomization by tic severity and prior treatment history .

- Safety monitoring : Track adverse events (e.g., tardive dyskinesia) using the Abnormal Involuntary Movement Scale (AIMS) at baseline and biweekly intervals .

Q. How can researchers address the limitations of small sample sizes in this compound pharmacodynamic studies?

Methodological Answer:

- Bayesian hierarchical models : Incorporate prior data from similar antipsychotics (e.g., fluphenazine) to improve statistical power in underpowered cohorts .

- Multi-center collaborations : Pool data across institutions using standardized protocols (e.g., identical dosing regimens, assay methods) .

- Synthetic control arms : Generate virtual cohorts via propensity score matching from historical datasets, ensuring balanced baseline characteristics .

Q. What experimental designs are optimal for evaluating this compound’s modulation of P-glycoprotein (P-gp) activity?

Methodological Answer:

- Caco-2 monolayer assays : Measure transepithelial electrical resistance (TEER) to quantify P-gp efflux inhibition. Co-administer verapamil (a P-gp inhibitor) as a positive control .

- In vivo PET imaging : Use radiolabeled P-gp substrates (e.g., [11C]-verapamil) in non-human primates to visualize this compound’s blood-brain barrier penetration .

- Knockout models : Compare wild-type and P-gp-deficient (Mdr1a/b⁻/⁻) mice to isolate this compound’s P-gp-mediated pharmacokinetic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|